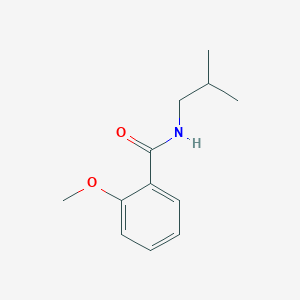![molecular formula C19H15N3O3S B274115 N-[2-oxo-1-(4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)-2-phenylethyl]benzamide](/img/structure/B274115.png)
N-[2-oxo-1-(4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)-2-phenylethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-oxo-1-(4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)-2-phenylethyl]benzamide, also known as OPB-9195, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been found to have a unique mechanism of action that sets it apart from other cancer drugs.
Mecanismo De Acción
N-[2-oxo-1-(4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)-2-phenylethyl]benzamide works by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. By inhibiting this enzyme, this compound disrupts the production of DNA and RNA, leading to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been found to have other biochemical and physiological effects. Studies have shown that this compound can reduce inflammation, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-oxo-1-(4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)-2-phenylethyl]benzamide in lab experiments is its specificity for DHODH, which allows for targeted inhibition of this enzyme. However, one limitation is that this compound has low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-[2-oxo-1-(4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)-2-phenylethyl]benzamide. One area of interest is the development of combination therapies that incorporate this compound with other cancer drugs. Another potential direction is the investigation of this compound's effects on different types of cancer and in different stages of cancer progression. Additionally, there is potential for the development of new formulations of this compound that address its solubility limitations.
Métodos De Síntesis
The synthesis of N-[2-oxo-1-(4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)-2-phenylethyl]benzamide involves several steps, including the condensation of 4-amino-2-thiouracil and 4-chloro-3-nitrobenzoic acid to form 4-(4-chloro-3-nitrobenzoyl)amino-2-thiouracil. This compound is then reacted with 2-phenylacetyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-[2-oxo-1-(4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)-2-phenylethyl]benzamide has been studied for its potential use in cancer treatment, specifically in the treatment of solid tumors. Preclinical studies have shown that this compound is effective in inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death.
Propiedades
Fórmula molecular |
C19H15N3O3S |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
N-[2-oxo-1-(4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)-2-phenylethyl]benzamide |
InChI |
InChI=1S/C19H15N3O3S/c23-15-11-12-20-19(26)22(15)17(16(24)13-7-3-1-4-8-13)21-18(25)14-9-5-2-6-10-14/h1-12,17H,(H,20,26)(H,21,25) |
Clave InChI |
FXQHZKQXHQFHHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)N3C(=O)C=CNC3=S |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)N3C(=O)C=CNC3=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1,2,5]Oxadiazolo[3,4-E]bis[1,2,4]triazolo[4,3-a:3',4'-c]pyrazine](/img/structure/B274042.png)


![4,11-Di(tert-butyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B274045.png)

![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B274054.png)
![N'-[3-(2-furyl)-2-propenylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B274055.png)
![N'-[3-(2-furyl)-2-propenylidene]-2-methoxybenzohydrazide](/img/structure/B274056.png)


